molecular formula C15H15NO3 B1406432 Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1449301-80-7

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No.: B1406432
CAS No.: 1449301-80-7
M. Wt: 257.28 g/mol
InChI Key: AQCWLNDIMWNSJE-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a chemical compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with an ethyl ester group, a 4-oxo group, and a 4-methylphenyl group. Dihydropyridines are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product. Catalysts and other additives may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the 4-hydroxy derivative.

    Substitution: The major product is the carboxylic acid derivative.

Scientific Research Applications

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Dihydropyridine derivatives are known for their use as calcium channel blockers, which are used in the treatment of cardiovascular diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In the case of its use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to relaxation of smooth muscle cells and a decrease in blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Felodipine: Known for its long-acting effects in the treatment of hypertension.

Uniqueness

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the 4-methylphenyl group and the ethyl ester group can affect its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

ethyl 5-(4-methylphenyl)-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-16-8-12(14(13)17)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCWLNDIMWNSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 4
Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 5
Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 6
Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

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